molecular formula C12H11N5O B11075704 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one

7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one

Cat. No.: B11075704
M. Wt: 241.25 g/mol
InChI Key: GYUNWOGKBGWXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one is a synthetically designed nitrogen-rich heterocyclic compound provided as a high-purity solid for research applications. This fused triazino-triazine scaffold is of significant interest in medicinal chemistry and drug discovery due to the established pharmacological importance of similar 1,2,4-triazine and 1,2,4-triazole derivatives. Research on analogous structures has demonstrated a range of promising biological activities, including antimicrobial , anti-inflammatory , and anticancer effects . The specific molecular architecture of this compound, featuring a phenyl substituent and a carbonyl group, makes it a valuable intermediate or core structure for developing novel bioactive molecules. Researchers can utilize this compound as a key building block in heterocyclic synthesis, for constructing more complex polycyclic systems, or as a candidate for in vitro biological screening against various therapeutic targets. The product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety protocols. For detailed specifications, including purity, handling, and storage information, please refer to the product datasheet and safety data sheet (SDS).

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

7-methyl-3-phenyl-1,4-dihydro-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one

InChI

InChI=1S/C12H11N5O/c1-8-11(18)13-12-15-14-10(7-17(12)16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15,18)

InChI Key

GYUNWOGKBGWXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(=NNC2=NC1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

Aminotriazinone derivatives serve as key intermediates. For example, 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine reacts with phenyl-containing aldehydes under acidic conditions to form the triazino-triazinone backbone.

Procedure :

  • 4-Amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride (0.234 mol) is suspended in methanol and treated with HCl gas at 45–50°C.

  • The intermediate is neutralized to pH 5 using NaOH, yielding the free amine.

  • Reaction with benzaldehyde in acetic acid under reflux forms the target compound via dehydrative cyclization.

Key Data :

ParameterValue
Yield99.2% (amine intermediate)
Reaction Time2–3 hours
Temperature45–50°C

Thiouracil-Based Cyclization

Thiouracil derivatives (e.g., 3-chloro-1,5-diarylformazan ) react with aminotriazinones in ethanol under reflux to eliminate H₂S and form the fused triazino-triazinone system.

Example :

  • 3-Chloro-1,5-diphenylformazan and 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one react in ethanol with triethylamine to yield the target compound.

Analytical Confirmation :

  • IR : Absence of S–H stretch (2550 cm⁻¹) confirms cyclization.

  • ¹H NMR : Signals at δ 2.34 (s, CH₃), 6.55–7.81 (m, aromatic H).

Palladium-Catalyzed Intramolecular Coupling

Silver(I)-mediated palladium catalysis enables the construction of polycyclic systems. This method is effective for introducing the phenyl group at position 3.

Protocol :

  • 1,3-Diphenylbenzo[e][1,2,]triazin-7(1H)-one is treated with Pd(OAc)₂ and AgF in DMF at 100°C.

  • Oxidative cyclization forms the triazino-triazinone core.

Optimization :

  • Catalyst : Pd(OAc)₂ (1.25 equiv).

  • Additive : AgF (3 equiv) enhances regioselectivity.

  • Yield : 86–100% under nonoxidative conditions.

Nucleophilic Substitution Reactions

Chloroacetic Acid-Mediated Fusion

Chloroacetic acid facilitates the fusion of pyrazolo and triazine rings. For instance, 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,triazine is synthesized via nucleophilic substitution.

Steps :

  • 3-Methyl-5-methylsulfonyl-1-phenyl-1H-pyrazolo[4,3-e]triazine is treated with chlorosulfonic acid at 0°C.

  • Coupling with leucinol or N-methylpiperazine yields sulfonamide derivatives, which cyclize to the target compound.

Conditions :

ParameterValue
SolventAcetonitrile
TemperatureRoom temperature
Yield40–65%

One-Pot Multicomponent Reactions

Arylazo derivatives of triazino-triazinones are synthesized via one-pot reactions between hydrazonoyl halides and aminotriazinones.

Representative Synthesis :

  • 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine reacts with hydrazonoyl halides in ethanol.

  • Reflux for 2 hours yields fused triazino-triazinones.

Advantages :

  • Short reaction time (2–4 hours).

  • No column chromatography required.

Comparative Analysis of Methods

MethodYieldTemperatureCatalystsKey Advantage
Hydrazine Cyclization99.2%45–50°CHCl/NaOHHigh purity
Palladium Catalysis86–100%100°CPd(OAc)₂/AgFRegioselective
Chloroacetic Acid40–65%0–25°CChlorosulfonic acidMild conditions
One-Pot Reaction45–67%RefluxTriethylamineRapid synthesis

Mechanistic Insights

Cyclization Pathways

  • Aminotriazinone Activation : Protonation of the amine group enhances electrophilicity, facilitating nucleophilic attack by aldehydes.

  • Palladium-Mediated Coupling : AgF abstracts iodide, generating a Pd(II) intermediate that undergoes oxidative addition to form the fused ring.

Steric and Electronic Effects

  • Electron-withdrawing groups (e.g., CF₃) on phenyl rings reduce yields due to steric hindrance.

  • Methoxy groups enhance solubility but require longer reaction times.

Challenges and Optimization

  • Byproduct Formation : Competing reactions may produce thiadiazolo derivatives (e.g., 7H-thiadiazolo[3,4-b][1,triazino[1,6,5-mn]phenothiazin-7-one ). Mitigated by controlling stoichiometry and temperature.

  • Catalyst Recycling : Raney nickel in hydrogenation steps can be reused up to three times without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the triazine family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazine compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticonvulsant Effects

Some derivatives of triazino compounds have been evaluated for their anticonvulsant activity. In animal models, certain compounds demonstrated protective effects against seizures induced by pentylenetetrazole. This suggests a potential for developing new anticonvulsants based on the triazino structure.

Case Study 1: Synthesis and Antimicrobial Evaluation

A study conducted by Prajwal L. Lobo et al. synthesized several triazine derivatives and evaluated their antimicrobial properties. The synthesized compounds were tested against various microbial strains using the agar diffusion method. The results indicated that some derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Activity
Compound A10Effective against E. coli
Compound B15Effective against S. aureus

Case Study 2: Anticonvulsant Activity Assessment

In another study focusing on anticonvulsant properties, selected triazine derivatives were administered to mice subjected to seizure-inducing agents. The results showed that certain compounds provided substantial protection and extended the latency period before seizure onset .

CompoundLatency Period (minutes)Efficacy
Compound C45High
Compound D30Moderate

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies on the toxicity of triazine derivatives have shown low acute toxicity levels in animal models, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous fused triazine derivatives, focusing on structural modifications, synthetic routes, and biological activities.

Core Scaffold Variations

3,7-Dimethyl-1,8-dihydro-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9-dione
  • Structure: Replaces the triazinone ring with a triazepine (seven-membered ring) fused to triazine.
  • Properties : Smaller molecular weight (C₈H₉N₅O₂ vs. C₁₂H₁₁N₅O for the target compound) and lack of a phenyl group reduce aromatic interactions.
  • Synthesis : Derived from acetyltriphenylphosphonium chloride and compound 25 in DMF-piperidine .
1H-3-Methyl-7-Aryl-1,2,4-triazino[4,3-b][1,2,4]triazino-4,8-dione
  • Structure: Features a triazino-triazinedione core with aryl substituents.
  • Synthesis : Formed via cyclo-condensation with sodium pyruvate .

Fused Ring Systems with Heteroatoms

Triazino[3,4-b][1,3,4]thiadiazolones
  • Structure : Fuses triazine with thiadiazole, introducing sulfur atoms.
  • Activity : Exhibits anti-HIV and anticancer properties (e.g., compound 4e showed activity against leukemia and breast cancer) .
6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one Derivatives
  • Structure : Triazine fused with quinazoline and a thio-group at position 4.
  • Activity : Antimicrobial action against Staphylococcus aureus and Aspergillus niger .
  • Comparison : The thio-group enhances cytotoxicity, whereas the target compound’s phenyl group may prioritize steric interactions over redox activity.

Substituent Effects on Bioactivity

Compound Class Substituents Key Activity Mechanism Insights
Target Compound 7-methyl, 3-phenyl N/A (Theoretical) Phenyl group may enhance π-π stacking with biological targets.
Triazinoquinazolines 6-thio, halogen/methyl at 8–10 Antimicrobial, cytotoxic Thio-group mediates redox interactions.
Triazino-benzimidazoles Aryl/heteroaryl at position 1 Antitumor (MCF7 cells) Electron-withdrawing substituents (e.g., Cl) improve potency.
Triazino-thiadiazoles Bromo/methyl at triazine Anti-HIV, anticancer Halogens increase metabolic stability.

Key Research Findings and Trends

Phenyl groups at position 3 (e.g., in the target compound) are associated with enhanced aromatic interactions in receptor binding .

Fused Ring Systems Dictate Activity :

  • Thiadiazole- or quinazoline-fused triazines prioritize antimicrobial/anticancer activity, while benzimidazole-fused systems target tumor cells .

Halogenation Effects :

  • Bromine substituents (e.g., in compound 25 ) improve metabolic stability but may reduce solubility.

Biological Activity

7-Methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N5O2C_{13}H_{11}N_5O_2, with an exact mass of approximately 269.091 g/mol. The structure features a triazine core that is known for various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific studies and findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For instance:

  • Cell Line Studies : In vitro studies have shown that triazine derivatives can induce apoptosis in various cancer cell lines. A study involving DLD-1 and HT-29 colorectal cancer cell lines demonstrated that these compounds could activate caspase pathways leading to cell death. The activation of caspase-8 was particularly noted as a mechanism through which these compounds exert their effects .
  • Mechanism of Action : The anticancer activity is often associated with the induction of apoptosis via intrinsic and extrinsic pathways. Specifically, the loss of mitochondrial membrane potential and increased levels of pro-apoptotic proteins such as p53 have been observed in treated cells. These findings suggest that the compound may influence cellular signaling pathways critical for apoptosis .
  • Comparative Efficacy : In comparison to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, certain derivatives showed enhanced cytotoxicity against cancer cells. For example, some studies reported IC50 values significantly lower than those observed for traditional drugs .

Additional Biological Activities

Beyond anticancer properties, triazine derivatives have been investigated for other biological activities:

  • Antiviral Activity : Research has indicated that triazine derivatives may possess antiviral properties against various viruses. The mechanisms often involve interference with viral replication processes .
  • Antimicrobial Effects : Some studies have reported antimicrobial activity against bacterial strains, suggesting a broader pharmacological profile for these compounds .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Pathogen Effect Observed Reference
AnticancerDLD-1Induction of apoptosis via caspase activation
AnticancerHT-29Increased mitochondrial membrane permeability
AntiviralVariousInhibition of viral replication
AntimicrobialBacterial strainsGrowth inhibition

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of triazine derivatives:

  • Case Study on Colorectal Cancer : A study evaluated the effects of a series of triazine derivatives on colorectal cancer cells. The results indicated that specific modifications to the triazine core significantly enhanced anticancer activity compared to unmodified versions.
  • Safety Profile Assessment : Toxicological assessments have been conducted to evaluate the safety of these compounds in vivo. These studies are crucial for determining therapeutic windows and potential side effects associated with long-term use.

Q & A

Basic: What are the common synthetic routes for 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A general protocol involves:

Reagent Selection : Use of carbonyldiimidazole (CDI) to activate carboxylic acids, followed by coupling with hydrazine derivatives (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) .

Reaction Conditions : Reflux in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour, followed by 24-hour reflux post-addition of the hydrazine derivative .

Workup : Precipitation via dilution with water, filtration, and recrystallization from DMFA/i-propanol mixtures .
Key Variables : Solvent purity, stoichiometric ratios of CDI to acid, and controlled heating to avoid side reactions.

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:

NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., phenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .

Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
Validation : Cross-referencing with X-ray crystallography (where available) ensures accuracy in bond lengths and angles .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:
Yield optimization requires addressing:

Solvent Selection : Polar aprotic solvents (e.g., DMFA) enhance solubility and reaction rates .

Catalyst Use : Bases like potassium carbonate improve cyclization efficiency in multi-step syntheses .

Temperature Control : Prolonged reflux (24 hours) ensures complete cyclization but risks decomposition; monitoring via TLC is critical .
Case Study : Substituting i-propanol with ethanol during recrystallization increased purity from 85% to 95% in analogous triazinone derivatives .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

Substituent Effects :

  • Phenyl Groups : Enhance lipophilicity and π-π stacking with biological targets .
  • Fluorine Substitution : Improves metabolic stability and bioavailability in fluorinated analogs .

Assay Design :

  • In Vitro Testing : Cytotoxicity assays (e.g., IC50_{50} against cancer cell lines) and enzyme inhibition studies (e.g., kinase assays) .
  • Molecular Docking : Predicts binding affinities to targets like CDK or antimicrobial enzymes .
    Example : Fluorine at the 5-position of triazine analogs increased anti-cancer activity by 40% compared to non-fluorinated derivatives .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:
Contradictions arise from variability in:

Experimental Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. ATP-lite) .

Compound Purity : Impurities >5% can skew results; validate via HPLC before testing .

Pharmacokinetic Factors : Solubility and membrane permeability differences (e.g., logP values) impact in vivo vs. in vitro outcomes .
Resolution : Reproduce studies under standardized conditions and use orthogonal assays (e.g., SPR for binding affinity) .

Basic: What analytical techniques monitor reaction progress?

Methodological Answer:

Thin-Layer Chromatography (TLC) : Tracks reactant consumption using silica plates and UV visualization .

High-Performance Liquid Chromatography (HPLC) : Quantifies intermediate purity with C18 columns and acetonitrile/water gradients .

In Situ IR : Monitors carbonyl formation during cyclization .

Advanced: How to design a study linking this compound to a biological target?

Methodological Answer:

Hypothesis-Driven Design : Align with known targets of triazino-triazinones (e.g., kinase inhibition) .

Experimental Framework :

  • In Silico Screening : Use AutoDock or Schrödinger to prioritize targets .
  • Dose-Response Curves : Test 5–7 concentrations to calculate EC50_{50}/IC50_{50} .

Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-treated groups .

Advanced: How to assess environmental stability or degradation pathways?

Methodological Answer:

Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C; analyze via LC-MS for degradation products .

Photodegradation : Expose to UV light (254 nm) and monitor by NMR for structural changes .

Microbial Degradation : Use soil or water microbiota models; quantify residual compound via GC-MS .

Basic: What are key safety considerations during handling?

Methodological Answer:

Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in rodents .

Lab Safety : Use fume hoods for solvent evaporation (DMFA is a respiratory irritant) .

Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to integrate computational modeling into synthesis planning?

Methodological Answer:

Retrosynthetic Analysis : Tools like Synthia or ASKCOS propose routes based on reaction databases .

DFT Calculations : Predict transition states for cyclization steps to optimize activation energy .

Machine Learning : Train models on triazinone reaction data to predict yields under novel conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.